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Compound of Interest

Compound Name: SYBR Green II (Ionic form)

Cat. No.: B12380428 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the optimal use of SYBR Green II for nucleic

acid staining, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for SYBR Green II staining?

A1: The optimal pH for SYBR Green II staining is between 7.5 and 8.0, with a pH of 8.0 being

ideal for achieving maximum sensitivity.[1][2] Staining solutions prepared in buffers outside of

this range will exhibit reduced stability and staining efficacy.[3]

Q2: Can I use a staining buffer with a pH below 7.5 or above 8.0?

A2: It is not recommended. Using a staining buffer with a pH outside the optimal range of 7.5-

8.0 will result in less stable staining solution and a significant decrease in staining efficiency.[3]

Q3: How does pH affect the stability of the SYBR Green II staining solution?

A3: The stability of the diluted SYBR Green II staining solution is pH-dependent. Solutions

prepared in buffers with a pH between 7.5 and 8.0 can be stored protected from light at 2-8°C

for several weeks or at room temperature for 3-4 days.[2] Staining solutions prepared in water

or in buffers outside the optimal pH range are less stable and should be used within 24 hours.

[3]
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Q4: Is SYBR Green II selective for RNA?

A4: While SYBR Green II is a highly sensitive stain for RNA, it is not strictly selective and will

also stain single-stranded DNA (ssDNA) and, to a lesser extent, double-stranded DNA

(dsDNA).[2][4] However, it exhibits a higher fluorescence quantum yield when bound to RNA

compared to dsDNA.[2]

Q5: Can I use SYBR Green II for staining RNA in denaturing gels?

A5: Yes, SYBR Green II is effective for staining RNA in denaturing agarose/formaldehyde and

polyacrylamide/urea gels. The fluorescence of SYBR Green II is not quenched by the presence

of urea or formaldehyde, eliminating the need for washing these denaturants out of the gel prior

to staining.[2]
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Issue: Weak or No Fluorescent Signal
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Possible Cause Troubleshooting Step

Incorrect pH of Staining Buffer

Verify that the pH of your staining buffer (e.g.,

TBE) is between 7.5 and 8.0. Adjust the pH if

necessary. For optimal results, use a freshly

prepared buffer.

Degraded Staining Solution

Prepare a fresh dilution of SYBR Green II from

the stock solution. Ensure the stock solution has

been stored correctly at -20°C and protected

from light.

Insufficient Staining Time

The optimal staining time can vary depending

on the gel thickness and composition. For

polyacrylamide gels, a typical staining time is

10-40 minutes, while for agarose gels, it is 20-

40 minutes.[2]

Low Concentration of Nucleic Acid

Ensure that a sufficient amount of RNA was

loaded onto the gel. SYBR Green II can detect

as little as 100 pg of RNA per band under

optimal conditions.[5]

Incorrect Imaging Filter

Use a photographic filter designed for SYBR

Green dyes. Orange-red filters used for ethidium

bromide are not suitable for visualizing SYBR

Green II and will result in poor signal.[1]

Issue: High Background Fluorescence
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Possible Cause Troubleshooting Step

Excess Dye on the Gel Surface

Although destaining is generally not required, a

brief wash with the staining buffer (at the correct

pH) can sometimes help to reduce background.

Contaminated Staining Container

Use a clean, dedicated plastic container for

staining. SYBR Green II can adsorb to glass

surfaces, which may contribute to background

fluorescence.

Data Presentation
Effect of pH on SYBR Green II Staining Efficiency

pH Range Staining Efficiency
Stability of Staining
Solution

Recommendation

< 7.5 Reduced Less Stable Not Recommended

7.5 - 8.0 Optimal Stable Highly Recommended

> 8.0 Reduced Less Stable Not Recommended

Experimental Protocols
Detailed Protocol for Post-Electrophoresis Staining of RNA Gels with SYBR Green II

Materials:

SYBR Green II RNA Gel Stain (10,000X concentrate in DMSO)

1X TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA), pH 8.0

Staining container (plastic)

Gel documentation system with a SYBR Green compatible filter

Procedure:
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Gel Electrophoresis: Perform RNA electrophoresis on an agarose or polyacrylamide gel

according to your standard protocol.

Prepare Staining Solution:

Allow the SYBR Green II stock solution to warm to room temperature and briefly centrifuge

the vial to collect the solution at the bottom.

For non-denaturing and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution

of the SYBR Green II stock solution in 1X TBE buffer (pH 8.0).[2]

For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.[2]

Prepare the staining solution in a plastic container, as the dye may adsorb to glass

surfaces.

Staining the Gel:

Carefully place the gel in the staining container.

Add enough of the prepared staining solution to completely cover the gel.

Protect the staining container from light by covering it with aluminum foil or placing it in a

dark area.

Agitate the gel gently on an orbital shaker at room temperature.

For polyacrylamide gels: 10-40 minutes.[2]

For agarose gels: 20-40 minutes.[2]

Visualization:

No destaining is required.

Carefully remove the gel from the staining solution.
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Visualize the stained RNA bands using a gel documentation system equipped with a

SYBR Green compatible filter. The fluorescence emission maximum of SYBR Green II

bound to RNA is approximately 520 nm.[2]

Visualizations
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Caption: Experimental workflow for SYBR Green II staining.
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Caption: Troubleshooting logic for weak SYBR Green II signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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